1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Description
1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene (C₈H₆BrClFO) is a halogenated aromatic compound with a bromine atom at position 1, chlorine at position 4, ethoxy group at position 3, and fluorine at position 2. Its molecular weight is 265.49 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, Cl, F) and an electron-donating ethoxy group, creating unique electronic and steric properties. This balance makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .
Properties
IUPAC Name |
1-bromo-4-chloro-3-ethoxy-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTYBZGFFKKWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269508 | |
| Record name | 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-16-8 | |
| Record name | 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, an ethoxy group can be introduced via a nucleophilic substitution reaction using sodium ethoxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include halogenation, ethoxylation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.
Coupling Products: Biphenyl derivatives.
Oxidation Products: Aldehydes and acids.
Reduction Products: Dehalogenated compounds.
Scientific Research Applications
1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-chloro-3-ethoxy-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The presence of multiple halogen atoms and an ethoxy group enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Positional Isomerism : The compound in shares identical substituents but differs in halogen and ethoxy positioning, altering steric hindrance and electronic density. This impacts reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
- Functional Group Differences : The absence of an ethoxy group in reduces steric bulk and electron-donating effects, making it less suitable for reactions requiring balanced electronic modulation.
- Methoxy vs. Ethoxy : The methoxy group in provides weaker electron donation compared to ethoxy, affecting solubility and directing effects in synthesis.
Physicochemical Properties
Table 2: Physical Properties
*Inferred from similar compounds .
†Assumed based on commercial standards (e.g., ).
‡Reported for a structurally analogous compound.
Key Observations:
Table 3: Reactivity and Use Cases
Key Observations:
Biological Activity
1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene (CAS: 943830-16-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry and biological research.
This compound is characterized by the presence of bromine, chlorine, fluorine, and an ethoxy group attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 253.5 g/mol. Its structure allows for various chemical reactions, which are crucial for its biological activity.
Target Interactions:
The primary target of this compound is the benzylic position in aromatic compounds. The compound can undergo several types of reactions including:
- Nucleophilic Aromatic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles.
- Suzuki-Miyaura Coupling Reaction: This reaction forms carbon-carbon bonds, leading to the synthesis of biphenyl derivatives, which are significant in drug development and materials science.
Biochemical Pathways:
The compound's interactions with biomolecules are facilitated through its halogenated structure, which enhances its reactivity with enzymes and receptors. This property is essential for its potential therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its physical properties such as melting point, boiling point, and solubility. These factors affect absorption, distribution, metabolism, and excretion (ADME) characteristics:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | 62–64 °C at 9 mmHg |
| Density | 1.710 g/cm³ |
Understanding these properties is crucial for predicting the compound's behavior in biological systems.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may possess antibacterial and antifungal activities due to its ability to interact with microbial enzymes.
- Anticancer Potential: Some investigations have explored its efficacy against cancer cell lines, indicating potential cytotoxic effects that warrant further study.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes or obesity.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated benzene derivatives, including this compound. Results showed significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Research
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in specific types of cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
